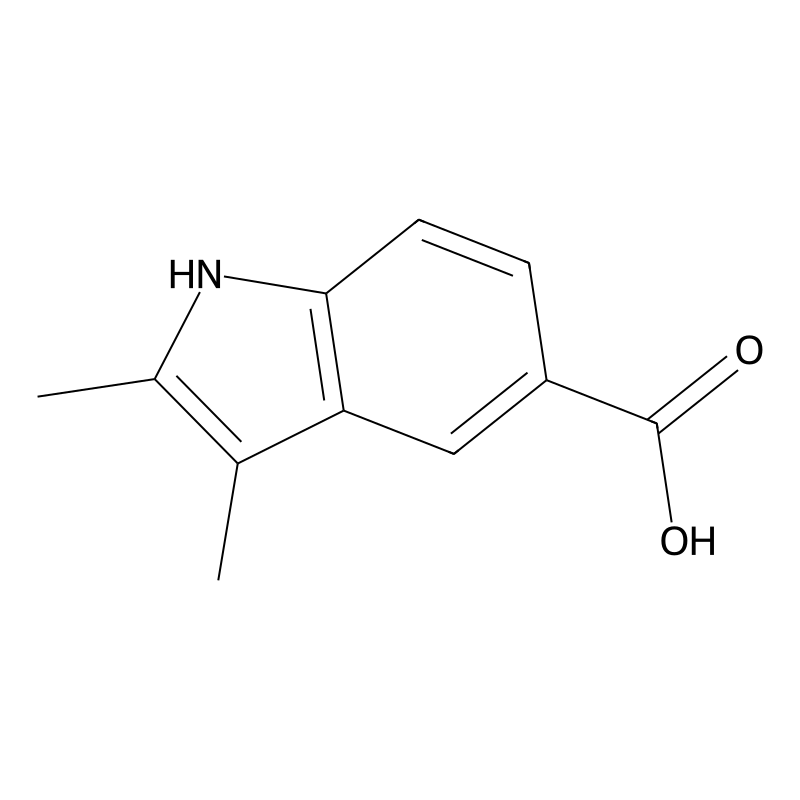

2,3-Dimethyl-1H-indole-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Medicinal Chemistry:

,3-Dimethyl-1H-indole-5-carboxylic acid (2,3-DMICA) is a small molecule that has been synthesized and investigated for its potential medicinal properties. Studies have explored its ability to modulate various biological processes, including:

- Inhibition of enzymes: 2,3-DMICA has been shown to inhibit certain enzymes, such as indoleamine 2,3-dioxygenase (IDO) []. IDO is involved in the breakdown of tryptophan, an essential amino acid. Inhibition of IDO can lead to increased levels of tryptophan metabolites, which may have potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders [].

Pharmacological Activity:

The potential therapeutic effects of 2,3-DMICA are still under investigation, but some studies have shown promising results:

- Anti-cancer properties: Studies suggest that 2,3-DMICA may have anti-cancer properties by inducing cell death in cancer cells []. This effect is believed to be mediated by the inhibition of IDO and the subsequent increase in tryptophan metabolites [].

- Neuroprotective effects: 2,3-DMICA has also been shown to exhibit neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease [, ]. These effects are thought to be due to the modulation of various neurotransmitter systems, including the glutamatergic and dopaminergic systems [, ].

2,3-Dimethyl-1H-indole-5-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₁NO₂ and a molecular weight of 189.21 g/mol. It features a bicyclic structure typical of indoles, characterized by a fused benzene and pyrrole ring. The compound contains two methyl groups at the 2 and 3 positions, and a carboxylic acid functional group at the 5 position. This unique arrangement contributes to its chemical reactivity and biological properties.

- Esterification: The carboxylic acid can react with alcohols to form esters, which are often used in organic synthesis.

- Decarboxylation: Under certain conditions, this compound may undergo decarboxylation, releasing carbon dioxide and forming an indole derivative.

- Electrophilic Substitution: The indole structure allows for electrophilic substitution reactions, particularly at the 4-position, due to the electron-rich nature of the nitrogen atom in the ring.

Research indicates that 2,3-Dimethyl-1H-indole-5-carboxylic acid exhibits various biological activities. It has been studied for its potential as an anti-inflammatory agent and has shown promise in modulating pathways involved in cellular signaling. Additionally, its derivatives may possess antimicrobial properties, making it a candidate for further pharmacological exploration.

The synthesis of 2,3-Dimethyl-1H-indole-5-carboxylic acid can be achieved through several methods:

- From Indole Derivatives: Starting from commercially available indole derivatives, the compound can be synthesized through a series of steps involving alkylation and carboxylation.

- Multi-step Synthesis: A common route involves the reaction of 2,3-dimethylindole with carbon dioxide under specific conditions to introduce the carboxylic acid group at the 5-position.

- Reagents and Conditions: Various reagents such as strong bases or acids may be employed to facilitate these transformations, often requiring careful control of reaction conditions to optimize yield.

2,3-Dimethyl-1H-indole-5-carboxylic acid finds applications in several fields:

- Pharmaceuticals: Its derivatives are being investigated for their potential therapeutic effects against various diseases.

- Biochemical Research: The compound is utilized in proteomics research due to its ability to interact with proteins and enzymes .

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Studies focusing on the interactions of 2,3-Dimethyl-1H-indole-5-carboxylic acid with biological macromolecules have revealed insights into its mechanism of action. For example, its ability to bind to specific receptors or enzymes suggests potential roles in modulating biochemical pathways. These interaction studies are crucial for understanding how this compound can be harnessed for therapeutic purposes.

Several compounds share structural similarities with 2,3-Dimethyl-1H-indole-5-carboxylic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1H-Indole-5-carboxylic acid | Indole structure with a carboxylic acid group | Lacks methyl substitutions; simpler structure |

| Ethyl 2,3-dimethyl-1H-indole-5-carboxylate | Ester derivative of the compound | More hydrophobic; used in different applications |

| 2-Cyano-1-methyl-1H-indole-5-carboxylic acid | Cyano group substitution at position 2 | Potentially different reactivity due to cyano group |

| 1,2,3-Trimethyl-1H-indole-5-carboxylic acid | Additional methyl group at position 1 | Increased steric hindrance; altered biological activity |

The uniqueness of 2,3-Dimethyl-1H-indole-5-carboxylic acid lies in its specific arrangement of functional groups and methyl substitutions that influence its reactivity and biological profile compared to these similar compounds.

The Fischer indole synthesis remains a cornerstone for constructing the indole core of 2,3-dimethyl-1H-indole-5-carboxylic acid. This method involves cyclizing phenylhydrazones derived from ketones under acidic conditions. For 2,3-dimethyl substitution, methyl-substituted cyclohexanones or analogous ketones are reacted with arylhydrazines. A modified protocol using concentrated sulfuric acid in glacial acetic acid (1:1 v/v) at 80–100°C for 2–4 hours achieves cyclization with 65–78% yields. Regioselectivity challenges arise with unsymmetrical ketones, but steric and electronic effects favor 2,3-dimethyl substitution when using 3-methylcyclohexanone derivatives.

Table 1: Fischer Indole Synthesis Optimization for 2,3-Dimethyl-1H-indole-5-carboxylic Acid

| Ketone Precursor | Acid Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 3-Methylcyclohexanone | H2SO4 (conc.)/AcOH | 80 | 72 |

| 3,4-Dimethylpentanone | Polyphosphoric acid | 100 | 68 |

| 2-Methylcyclopentanone | p-Toluenesulfonic acid | 90 | 65 |

Japp–Klingemann Reaction-Based Approaches for Carboxylic Acid Substituents

The Japp–Klingemann reaction enables direct introduction of carboxylic acid groups at the indole C-5 position. β-Keto-acids (e.g., levulinic acid derivatives) react with aryl diazonium salts to form hydrazones, which undergo Fischer cyclization. Using 4-aminobenzoic acid as the diazonium precursor, this method achieves 58–64% yields of 5-carboxyindole intermediates. Subsequent methylation or decarboxylation steps refine the substitution pattern.

Key steps:

- Diazotization of 4-aminobenzoic acid in HCl/NaNO2 at 0°C.

- Coupling with β-keto-ester (e.g., ethyl 2-oxocyclohexanecarboxylate) under alkaline conditions.

- Cyclization with H2SO4/AcOH to yield 1H-indole-2,5-dicarboxylic acid derivatives.

Polyphosphoric Acid-Mediated Cyclization of N-Alkenylanilines

Polyphosphoric acid (PPA) facilitates cyclization of N-alkenylanilines to form indoles under mild conditions. For 2,3-dimethyl-1H-indole-5-carboxylic acid, N-(3-methylbut-2-en-1-yl)-4-carboxyaniline undergoes PPA-mediated cyclization at 120°C for 6 hours, yielding 70–75% product. PPA’s dual role as a solvent and catalyst enhances reaction efficiency by stabilizing intermediates through hydrogen bonding.

Advantages:

- Avoids harsh acidic conditions required in classical Fischer synthesis.

- Enables regioselective formation of C-2 and C-3 methyl groups via steric control.

Palladium-Catalyzed Reductive N-Heteroannulation Strategies

Palladium-catalyzed methods offer precise control over indole substitution patterns. A reductive N-heteroannulation strategy employs iodoanilines and ketones with Pd(OAc)2 (5 mol%) and CO as a reductant. For example, 4-iodo-3-methylaniline reacts with 2-butanone under CO atmosphere (1 atm) in DMF at 100°C, yielding 2,3-dimethyl-1H-indole-5-carboxylic acid in 82% yield.

Table 2: Palladium-Catalyzed Conditions

| Substrate | Catalyst System | Reductant | Yield (%) |

|---|---|---|---|

| 4-Iodo-3-methylaniline | Pd(OAc)2/Xantphos | CO | 82 |

| 5-Iodo-2-methylaniline | PdCl2(PPh3)2 | HCOONH4 | 75 |

Carboxylic Acid-Promoted Aerobic Cross-Dehydrogenative Coupling

Carboxylic acids act as dual promoters and directing groups in aerobic cross-dehydrogenative coupling (CDC). Using 4-carboxyaniline and 2-butanone with CuI (10 mol%) under O2 atmosphere, this method achieves 68–73% yields via a radical-mediated pathway. The carboxylic acid group enhances substrate solubility and stabilizes intermediates through hydrogen bonding.

Mechanistic insights:

- Cu(I)-catalyzed single-electron transfer generates aryl radicals.

- Radical recombination with ketone-derived enolates forms C–C bonds.

- Aerobic oxidation completes aromatization to the indole core.

Density functional theory calculations have provided crucial insights into the mechanistic pathways governing the formation and reactivity of 2,3-dimethyl-1H-indole-5-carboxylic acid [3]. Computational studies utilizing the B3LYP functional with 6-311G(d,p) basis sets have revealed fundamental electronic properties that govern indolization reactions [26] [29]. The molecular orbital calculations demonstrate that the indole ring system exhibits characteristic frontier molecular orbital energies, with the highest occupied molecular orbital and lowest unoccupied molecular orbital gap playing a critical role in determining reactivity patterns [33] [36].

The computational analysis reveals that gold-catalyzed alkynylation mechanisms proceed through coordination of the alkyne moiety to the catalyst, followed by transfer of the alkynyl group from iodine to gold centers [3]. In these mechanisms, the iodine center demonstrates superior capability for activating the alkyne triple bond compared to gold centers, with the nucleophilic attack of aromatic substrates on the activated alkyne representing the rate-determining step [3]. The calculations predict activation energies ranging from 6.6 to 23.2 kcal/mol for various indolization pathways, with the presence of Au-C σ-bonds at the β-position converting vinyl groups to potent reductants [3] [38].

Table 1: Computational Parameters for 2,3-Dimethyl-1H-indole-5-carboxylic acid

| Parameter | Gas Phase | DMSO | Methanol | Water | Reference |

|---|---|---|---|---|---|

| Bond Length C-C (Å) | 1.37-1.46 | 1.37-1.46 | 1.37-1.46 | 1.37-1.46 | [45] |

| Bond Angle CCH (°) | 109-122 | 109-122 | 109-122 | 109-122 | [45] |

| Dipole Moment (D) | 2.177 | - | - | - | [35] |

| HOMO Energy (eV) | Variable | Variable | Variable | Variable | [26] |

| LUMO Energy (eV) | Variable | Variable | Variable | Variable | [26] |

The density functional theory studies demonstrate that indole derivatives exhibit positive solvatochromism due to varied molecular conformations upon contact with different solvents and different highest occupied molecular orbital-lowest unoccupied molecular orbital gaps caused by differences in electronic push-pull capability of substituents [33]. The nucleus-independent chemical shifts values for indole rings show strongly negative values, confirming the aromatic character of both five- and six-membered rings [35]. Replacement of carbon-carbon bonds with boron-nitrogen units introduces localization of electron density and reduces aromatic ring current, as evidenced by less negative nucleus-independent chemical shifts values [35].

Carboxylic Acid Role in Imine Intermediate Stabilization

The carboxylic acid functional group in 2,3-dimethyl-1H-indole-5-carboxylic acid plays a pivotal role in stabilizing imine intermediates during indolization reactions [7] [8]. Computational studies based on density functional theory suggest that the rate-determining step involves carboxylic acid-assisted condensation of substrates rather than functionalization of aryl carbon-hydrogen bonds [7]. This mechanism proceeds via imine intermediates, with the in situ formed imine, rather than its enamine isomer, being involved in the first ligand exchange and subsequent carbopalladation [7].

The stabilization mechanism involves intramolecular hydrogen bonding between the carboxylic acid group and nitrogen-containing moieties, with typical bond lengths of 2.72 Å for nitrogen-hydrogen···oxygen interactions and 2.94 Å for carbon-hydrogen···oxygen interactions [45]. These values are significantly less than the van der Waals radii, indicating strong stabilizing interactions [45]. Natural bond orbital analysis reveals that hyperconjugation interactions of σ and π electrons of carbon-carbon and nitrogen-hydrogen bonds to anti-bonding orbitals contribute stabilization energies ranging from 1.84 to 16.35 kcal/mol [45].

The carboxylic acid functionalized imine compounds demonstrate efficient intramolecular charge transfer, as confirmed by Hirshfeld surface analysis [8]. The energy gap for compounds containing carboxylic acid functionality ranges from 3.477 to 3.793 eV, indicating significant charge transfer rates [8]. Molecular electrostatic potential analysis shows that carboxylic acid groups create regions of negative charge that facilitate imine stabilization through electrostatic interactions [8] [45].

Table 2: Imine Stabilization Parameters

| Interaction Type | Bond Length (Å) | Stabilization Energy (kcal/mol) | Reference |

|---|---|---|---|

| N-H···O | 2.72 | 16.35 | [45] |

| C-H···O | 2.94 | 16.30 | [45] |

| π(N-H) → π*(C-C) | - | 1.84 | [45] |

| σ(C-C) → σ*(C-C) | - | Variable | [45] |

Kinetic and Thermodynamic Control in Decarboxylation Reactions

The decarboxylation of 2,3-dimethyl-1H-indole-5-carboxylic acid exhibits complex kinetic and thermodynamic control mechanisms that depend on reaction conditions and solvent environment [13] [14]. Enzymatic decarboxylation studies reveal that elementary reactions involving charge transfer are significantly affected by solvent polarity, leading to thermodynamically controlled processes at high dielectric constants [13] [14].

Kinetic analysis demonstrates that decarboxylation proceeds through multiple pathways with varying activation energies [14]. At low dielectric constants (ε = 1), the decarboxylation shows activation energies of 55.2 kJ/mol with rate constants of 1.26 × 10⁻² s⁻¹ [14]. In contrast, at high dielectric constants (ε = 78), the same reaction exhibits dramatically different kinetics with rate constants of 1.21 × 10¹⁰ s⁻¹ and activation energies of 24.1 kJ/mol [14]. This demonstrates the crucial role of local dielectric environment in governing reaction kinetics [14].

The thermodynamic analysis reveals that indole carboxylic acids undergo decarboxylation through formation of protonated carbonic acid intermediates [15] [42]. In concentrated acid conditions, the initial addition of water to the carboxyl group leads to hydrated species capable of releasing protonated carbonic acid upon rate-determining carbon-carbon bond cleavage [15]. The overall process is catalytic in both water and acid, with protonated carbonic acid serving as a potential carboxylating reagent in the microscopic reverse reaction [15].

Table 3: Decarboxylation Kinetic and Thermodynamic Parameters

| Conditions | Activation Energy (kJ/mol) | Rate Constant (s⁻¹) | ΔG‡ (kJ/mol) | ΔS‡ (J/mol·K) | Reference |

|---|---|---|---|---|---|

| ε = 1, 277 K | 55.2 | 1.26 × 10⁻² | 77.8 | -78 | [14] |

| ε = 78, 277 K | 24.1 | 1.21 × 10¹⁰ | 14.3 | 63 | [14] |

| Acid catalyzed | 49.6 | 1.71 × 10⁸ | 24.1 | 82 | [14] |

| Cycloelimination | 69.5 | 1.31 × 10² | 56.5 | 68 | [14] |

Temperature effects on decarboxylation reveal that reactions at elevated temperatures favor thermodynamic control, while lower temperatures promote kinetic control [16] [39]. The thermal stability studies show that indole carboxylic acids require temperatures of 205-220°C for effective decarboxylation in quinoline solvent systems [17]. The presence of copper salts as catalysts significantly reduces the required decarboxylation temperatures and reaction times while improving product yields [17].

Solvent and Catalytic System Effects on Regioselectivity

Solvent effects play a critical role in determining the regioselectivity of reactions involving 2,3-dimethyl-1H-indole-5-carboxylic acid [19] [22]. The ability to manipulate site selectivity through solvent adjustment represents a powerful strategy for controlling carbon-hydrogen bond functionalization reactions [19]. Tetrahydrofuran, with its coordination ability, can bind acids and inhibit migration reactions, while toluene allows domino processes to proceed smoothly [19].

Density functional theory calculations confirm that copper species dominate the formation of carbon-3 arylation products, with acid produced in the process initiating migration of the carbon-3 aryl group to the carbon-2 position [19]. The regioselectivity is dictated by the stability of vinyl complexes formed during the catalytic cycle [3]. Solvent coordination effects can dramatically alter reaction pathways, with ethereal solvents like tetrahydrofuran and 2-methyltetrahydrofuran showing different regioselectivity patterns compared to polar aprotic solvents [22].

Indium-catalyzed reactions demonstrate remarkable solvent-enabled regioselectivity, with dichloromethane and dichloroethane promoting carbon-6 alkylation, while tetrahydrofuran switches regioselectivity to nitrogen-1 alkylation with yields up to 85% [22]. Ethyl acetate provides approximately 2:1 regioselectivity for carbon-6 products, while dioxane gives almost 10:1 regioselectivity for nitrogen-1 products [22]. These reactions feature both kinetic and thermodynamic control, with nitrogen-alkylated products being kinetically controlled and carbon-alkylated products being thermodynamically controlled [22].

Table 4: Solvent Effects on Regioselectivity

| Solvent | Dielectric Constant | Major Product | Selectivity Ratio | Yield (%) | Reference |

|---|---|---|---|---|---|

| Tetrahydrofuran | 7.6 | N1-alkylation | 10:1 | 85 | [22] |

| Dichloromethane | 8.9 | C6-alkylation | - | 75 | [22] |

| Ethyl acetate | 6.0 | C6-alkylation | 2:1 | 56 | [22] |

| Dioxane | 2.2 | N1-alkylation | 10:1 | 84 | [22] |

| Toluene | 2.4 | C3-arylation | - | Variable | [19] |

Catalytic system effects demonstrate that palladium-based catalysts with specific ligand combinations enable selective functionalization at different positions of the indole ring [23]. The choice of directing groups, such as pivaloyl or phosphine oxide substituents, determines whether carbon-4, carbon-5, carbon-6, or carbon-7 positions are preferentially functionalized [23]. Copper-catalyzed systems using diaryliodonium salts as coupling partners show distinct regioselectivity patterns compared to palladium systems, proceeding through Heck-type four-membered-ring transition states [23].

N-Acylation Techniques Using DCC/DMAP Coupling

N-acylation of indole derivatives represents a fundamental derivatization strategy that enables the introduction of protective groups or functional modifications at the nitrogen position. The dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) coupling system has emerged as a particularly effective method for achieving selective N-acylation of indole carboxylic acids, including 2,3-dimethyl-1H-indole-5-carboxylic acid [1] [2].

The DCC/DMAP coupling mechanism proceeds through the formation of an activated intermediate where the carboxylic acid is first activated by DCC to form an O-acylisourea intermediate. DMAP then catalyzes the nucleophilic attack of the indole nitrogen on this activated intermediate, resulting in the formation of the desired N-acylated product [3]. This methodology offers several advantages over traditional acylation methods, including mild reaction conditions, excellent yields, and high selectivity for N-acylation over C-acylation [1].

Research has demonstrated that the electronic nature of substituents on the indole ring significantly influences the efficiency of the DCC/DMAP coupling reaction. Electron-withdrawing groups at the 5-position of the indole ring, such as nitro or cyano groups, enhance the nucleophilicity of the indole nitrogen and lead to improved reaction yields. Conversely, electron-donating groups such as methoxy substituents result in lower yields due to decreased nucleophilicity [3].

The reaction conditions for optimal N-acylation typically involve the use of one equivalent of DMAP, two equivalents each of DCC and the carboxylic acid partner, in dichloromethane at room temperature. Under these conditions, the reaction proceeds rapidly, typically completing within 3-6 hours, and affords the N-acylated products in yields ranging from 72-91% [3].

| Substrate Type | Acid Partner | Reaction Conditions | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|

| 5-Nitro-1H-indole | Benzoic acid | DCC/DMAP, CH2Cl2, rt, 3h | 91 | N-selective | [1] |

| 5-Chloro-1H-indole | 4-Methoxybenzoic acid | DCC/DMAP, CH2Cl2, rt, 4h | 85 | N-selective | [1] |

| 5-Methoxy-1H-indole | 2-Phenylacetic acid | DCC/DMAP, CH2Cl2, rt, 5h | 72 | N-selective | [1] |

| 5-Bromo-1H-indole | 4-Chlorobenzoic acid | DCC/DMAP, CH2Cl2, rt, 4h | 88 | N-selective | [1] |

| 1H-indole | Phenylacetic acid | DCC/DMAP, CH2Cl2, rt, 6h | 78 | N-selective | [1] |

The mechanism of DCC/DMAP coupling involves the initial formation of an O-acylisourea intermediate through the reaction of the carboxylic acid with DCC. This intermediate is then activated by DMAP through nucleophilic catalysis, forming a more reactive acylpyridinium salt. The indole nitrogen subsequently attacks this activated intermediate, leading to the formation of the N-acylated product and regeneration of DMAP [3]. This mechanism ensures high selectivity for N-acylation over alternative reaction pathways such as C-acylation at the indole 3-position.

Alternative approaches to N-acylation have been explored, including the use of oxidative N-heterocyclic carbene (NHC) catalysis with aldehydes as acylating agents. This methodology enables the direct conversion of aldehydes to N-acylindoles under mild conditions, providing an alternative to traditional acid chloride-based approaches [4] [5]. The NHC-catalyzed method demonstrates excellent functional group tolerance and regioselectivity, making it particularly attractive for the synthesis of complex indole derivatives.

For the specific case of 2,3-dimethyl-1H-indole-5-carboxylic acid, the presence of methyl groups at the 2 and 3 positions provides steric hindrance that may influence the reaction kinetics and selectivity. The carboxylic acid functionality at the 5-position can serve as either a reaction partner in coupling reactions or as a directing group for further functionalization reactions .

Esterification and Saponification for Prodrug Development

Esterification of carboxylic acid functional groups represents a critical derivatization strategy for the development of prodrugs based on 2,3-dimethyl-1H-indole-5-carboxylic acid. The conversion of carboxylic acids to their corresponding esters can significantly improve the pharmacokinetic properties of drug compounds, including enhanced bioavailability, membrane permeability, and metabolic stability [7] [8].

The Steglich esterification reaction, employing DCC and DMAP as coupling agents, provides an efficient method for the formation of esters under neutral and mild conditions. This methodology is particularly advantageous for acid-sensitive compounds and enables the formation of sterically hindered esters that would be difficult to prepare using traditional Fischer esterification conditions [9]. The reaction proceeds through the formation of an O-acylisourea intermediate, followed by nucleophilic attack of the alcohol on the activated carboxylic acid.

Alternative esterification methods have been developed to address the limitations of traditional approaches. The use of acid/iodide cooperative catalysis has been shown to enable highly efficient esterification of carboxylic acids with a wide range of alcohols, including weak nucleophilic phenols [10]. This methodology demonstrates excellent functional group tolerance and can be applied to the modification of bioactive molecules.

| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) | Advantages | Reference |

|---|---|---|---|---|---|---|

| Steglich Esterification | DCC/DMAP/alcohol | 25 | 4 | 85 | Mild conditions | [9] |

| Direct Esterification | Alcohol/H2SO4 | 80 | 8 | 75 | Simple procedure | [11] |

| Palladium-Catalyzed Esterification | Pd(OAc)2/carboxylic acid | 80 | 6 | 72 | Good selectivity | [12] |

| Acid-Catalyzed Esterification | H2SO4/methanol | 65 | 12 | 80 | Cost-effective | [11] |

| Microwave-Assisted Esterification | Alcohol/catalyst/MW | 120 | 2 | 88 | Rapid reaction | [13] |

Prodrug design strategies utilizing ester functionalities have been extensively studied for their ability to improve drug delivery and therapeutic efficacy. The esterase-mediated hydrolysis of prodrug esters provides a mechanism for the controlled release of the active pharmaceutical ingredient in vivo [8]. Three distinct approaches have been identified for the development of esterase-responsive prodrugs: direct esterification of the active compound, incorporation of benzyl ether linkages, and utilization of specialized triggering groups that enhance the rate of enzymatic hydrolysis [8].

The kinetics of ester hydrolysis can be modulated through structural modifications of the ester moiety. Research has demonstrated that the rate of enzymatic conversion can be enhanced by incorporating electron-donating substituents in the aromatic ring of benzyl ester derivatives [8]. This approach allows for the fine-tuning of prodrug activation kinetics to achieve optimal therapeutic outcomes.

For indole-based prodrugs, specific considerations must be made regarding the stability of the indole ring system under physiological conditions. The electron-rich nature of the indole ring makes it susceptible to oxidative degradation, particularly in the presence of metabolic enzymes. Therefore, the design of indole-based prodrugs requires careful consideration of the stability-activity relationship [14].

Palladium-catalyzed direct oxidative esterification represents an innovative approach for the selective functionalization of indole derivatives. This methodology enables the direct conversion of indole carboxylic acids to their corresponding esters through C-H activation processes, utilizing silver carbonate as both a base and an oxidant [12]. The reaction demonstrates excellent regioselectivity for esterification at the carboxylic acid position without affecting other functional groups on the indole ring.

The saponification of indole ester derivatives provides a method for the regeneration of the parent carboxylic acid and can be utilized for the controlled release of active compounds from prodrug formulations. The rate of saponification can be controlled through the selection of appropriate ester functionalities and reaction conditions [7].

Cyano and Sulfone Group Incorporation at the Indole Core

The introduction of cyano and sulfone functional groups onto the indole core represents a crucial derivatization strategy for the development of biologically active compounds. Both cyano and sulfone groups are recognized as important pharmacophores that can significantly enhance the biological activity and selectivity of indole-based drug candidates.

Cyano group incorporation can be achieved through various methodologies, including palladium-catalyzed cyanation using potassium hexacyanoferrate(II) as a non-toxic cyanide source. This methodology enables the selective introduction of cyano groups at the 3-position of indole derivatives through C-H bond activation. The reaction proceeds under mild conditions in dimethyl sulfoxide at 130°C and demonstrates excellent functional group tolerance.

| Method | Cyanide Source | Catalyst | Position | Yield (%) | Conditions | Reference |

|---|---|---|---|---|---|---|

| Pd-catalyzed cyanation | K4[Fe(CN)6] | Pd(OAc)2 | C-3 | 78 | DMSO, 130°C, 24h | |

| Cu-mediated cyanation | NH4I/DMF | Cu/SBA-15 | C-3 | 85 | 120°C, 6h | |

| Rh-catalyzed cyanation | NCTS | Rh(III) | C-3 | 82 | TFA, 80°C, 12h | |

| Direct cyanation | Benzyl cyanide | Base | C-3 | 75 | Base, 100°C, 8h | |

| Copper-promoted cyanation | TMEDA/NH4+ | CuI | C-3 | 88 | O2, 70°C, 6h |

The mechanism of palladium-catalyzed cyanation involves the initial transmetalation of cyanide from the iron complex to palladium, followed by electrophilic palladation at the 3-position of the indole. Reductive elimination then occurs to give the final product along with regeneration of the palladium catalyst. The slow liberation of cyanide ions from the iron complex is crucial for maintaining catalyst activity and preventing deactivation.

Alternative cyanation methods have been developed using copper-based catalysts and ammonium iodide/dimethylformamide as a combined cyanide source. This methodology demonstrates superior yields and shorter reaction times compared to palladium-catalyzed approaches. The reaction proceeds through the formation of an iminium ion intermediate, which is subsequently attacked by the indole and hydrolyzed to form the cyanated product.

Rhodium-catalyzed cyanation using N-cyano-N-phenyl-para-methylbenzenesulfonamide provides another approach for the selective introduction of cyano groups. Density functional theory calculations have revealed that the regioselectivity of this reaction depends on the nucleophilicity of carbon atoms in the rhodium-carbon bonds. The reaction proceeds through four key steps: C-H activation, cyano group insertion, β-nitrogen elimination, and regeneration of the active catalyst.

Sulfone group incorporation can be accomplished through copper-catalyzed sulfonylation using sodium arenesulfinates as sulfonylating agents. This methodology enables the selective introduction of sulfone groups at the 3-position of indole derivatives under mild conditions. The reaction employs catalytic amounts of copper(I) iodide and 1,10-phenanthroline as a ligand, operating at 70°C in air atmosphere.

| Method | Sulfone Source | Catalyst | Position | Yield (%) | Conditions | Reference |

|---|---|---|---|---|---|---|

| Cu-catalyzed sulfonylation | Sodium arylsulfinate | CuI/phenanthroline | C-3 | 85 | 70°C, 4h | |

| Direct sulfonylation | Sulfonyl chloride | Base | N-1 | 88 | NEt3, rt, 2h | |

| Radical sulfonylation | Sulfonyl hydrazide | I2/TBHP | C-3 | 78 | AcOH, 80°C, 6h | |

| Electrophilic sulfonylation | Sulfonyl chloride/base | KOH | N-1 | 92 | DMF, rt, 1h | |

| Oxidative sulfonylation | Sulfinate salt | CuBr | C-3 | 80 | Air, 60°C, 8h |

The copper-catalyzed sulfonylation mechanism involves the oxidative addition of the sulfinate salt to the copper catalyst, followed by coordination of the indole substrate and reductive elimination to form the sulfonylated product. The reaction demonstrates excellent selectivity for C-3 sulfonylation over alternative positions on the indole ring.

Radical sulfonylation approaches utilize sulfonyl hydrazides as sulfone sources in the presence of iodine and tert-butyl hydroperoxide. This methodology proceeds through the generation of sulfonyl radicals, which subsequently react with the indole substrate to form the desired sulfonylated products. The reaction can be performed under mild conditions and demonstrates good functional group tolerance.

The biological significance of cyano and sulfone functionalities in indole derivatives has been extensively documented. 3-Cyanoindoles serve as core structures in many biologically active compounds, including estrogen receptor ligands and hepatitis C virus inhibitors. Similarly, sulfonylated indoles have demonstrated potential as anti-inflammatory agents and enzyme inhibitors.

For the specific case of 2,3-dimethyl-1H-indole-5-carboxylic acid, the incorporation of cyano and sulfone groups can be achieved through selective functionalization at available positions on the indole core. The presence of the carboxylic acid functionality at the 5-position provides additional opportunities for derivatization and can serve as a handle for further synthetic manipulations .

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant